molecular formula C18H14N4O4 B14117808 1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)- CAS No. 41266-01-7

1,4-Benzenediamine, N,N'-bis(4-nitrophenyl)-

Cat. No.: B14117808
CAS No.: 41266-01-7
M. Wt: 350.3 g/mol
InChI Key: BOEXYFYBEVOOKU-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two nitrophenyl groups attached to the nitrogen atoms of a 1,4-benzenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- typically involves the reaction of 1,4-benzenediamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of 1,4-benzenediamine attack the carbonyl carbon of 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The compound’s ability to undergo electrophilic substitution reactions also allows it to form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)
  • 1,4-Benzenediamine, N-phenyl-
  • N,N’-di-sec-Butyl-p-phenylenediamine

Uniqueness

1,4-Benzenediamine, N,N’-bis(4-nitrophenyl)- is unique due to the presence of nitrophenyl groups, which impart distinct chemical reactivity and biological activity. Compared to other similar compounds, it has a higher potential for redox reactions and electrophilic substitutions, making it a versatile compound for various applications.

Properties

CAS No.

41266-01-7

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-N,4-N-bis(4-nitrophenyl)benzene-1,4-diamine

InChI

InChI=1S/C18H14N4O4/c23-21(24)17-9-5-15(6-10-17)19-13-1-2-14(4-3-13)20-16-7-11-18(12-8-16)22(25)26/h1-12,19-20H

InChI Key

BOEXYFYBEVOOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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